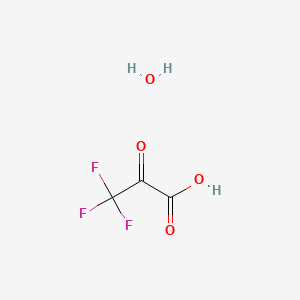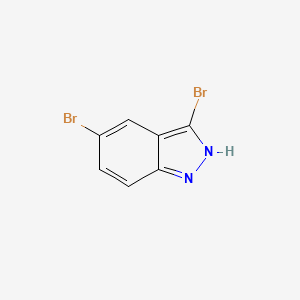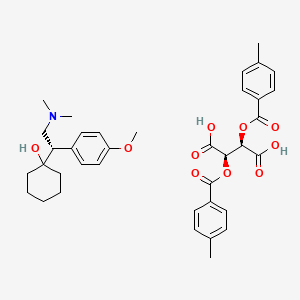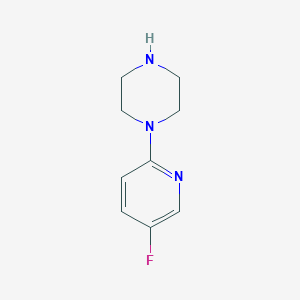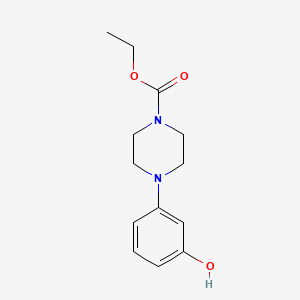
1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine
Vue d'ensemble
Description
The name “1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine” suggests that this compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “1-(3-Hydroxyphenyl)” part indicates a phenyl (benzene) ring with a hydroxy (-OH) group at the 3rd position is attached to one of the nitrogen atoms of the piperazine ring. The “4-ethoxycarbonyl” part suggests an ethoxy carbonyl group (an ester functional group) attached to the 4th position of the piperazine ring .
Molecular Structure Analysis
Based on its name, this compound would have a complex three-dimensional structure due to the presence of the piperazine ring. The hydroxyphenyl and ethoxycarbonyl groups would likely add further complexity to the molecule’s geometry .Chemical Reactions Analysis
Piperazine derivatives are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring. They can act as bases, forming salts with acids, and can also undergo alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives are generally solid at room temperature and are soluble in water due to the presence of the polar nitrogen atoms .Applications De Recherche Scientifique
Pharmaceutical Research: Intestinal Permeation Enhancers
Summary of Application
This compound has been studied for its potential as an intestinal permeation enhancer, which could improve the oral bioavailability of macromolecular therapeutics .
Methods of Application
Researchers utilized a Caco-2 cell model to assess the efficacy and cytotoxicity of various phenylpiperazine derivatives, including 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine .
Results
The study found that certain derivatives significantly enhanced the permeability of a fluorescent marker, indicating their potential as permeation enhancers with lower toxicity compared to other compounds .
Chemical Engineering: Covalent Organic Frameworks
Summary of Application
In chemical engineering, derivatives of phenylpiperazine are being explored for their role in creating covalent organic frameworks with hierarchical porosity .
Methods of Application
Synthesis involves heating specific monomers at controlled temperatures to form two-dimensional frameworks with potential applications in filtration and storage .
Results
These frameworks exhibit designable, tunable, and modifiable porosity, which is crucial for various industrial applications .
Biochemistry: Gut Microbial Metabolites
Summary of Application
The compound’s derivatives are investigated for their role in the metabolism of dietary polyphenols by gut microbiota, which could impact human health and disease management .
Methods of Application
Studies involve analyzing the interaction between dietary polyphenols and gut microbiota, with a focus on the chemistry of polyphenol metabolism .
Results
Findings suggest that the metabolites formed from such interactions may be more bioavailable and efficacious than the parent polyphenols .
Materials Science: Hierarchical Porosity
Summary of Application
Research in materials science explores the use of phenylpiperazine derivatives in developing materials with hierarchical porosity for advanced material applications .
Methods of Application
The process includes the strategic design and synthesis of organic polymers through covalent bonding to achieve desired porosity levels .
Results
The resulting materials have potential applications in gas storage, separation technologies, and catalysis due to their well-ordered nanopores .
Environmental Science: Antimicrobial Activities
Summary of Application
Derivatives of 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine are evaluated for their antimicrobial activities, which could be beneficial in environmental protection and treatment .
Methods of Application
The evaluation involves diffusion and serial dilution methods to determine the antibacterial and antifungal properties of these compounds .
Results
Some derivatives have shown potential antibacterial and antifungal activities at low concentrations, indicating their usefulness in combating microbial contamination .
Analytical Chemistry: High-Performance Liquid Chromatography
Summary of Application
In analytical chemistry, phenylpiperazine derivatives are applied in high-performance liquid chromatography for the determination of low-molecular-weight compounds and optical isomers .
Methods of Application
The application involves using these compounds as stationary phases due to their unique structural properties, which can enhance separation efficiency .
Results
The use of these derivatives has demonstrated advantages over conventional phases, especially in the precise determination of analytes and isomers .
This analysis provides a glimpse into the versatile applications of 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine and its derivatives across various scientific disciplines, showcasing their potential in advancing research and technology. Each application is distinct and contributes to the compound’s scientific significance.
Medicinal Chemistry: Drug Discovery
Summary of Application
Piperazine derivatives, including 1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine, are pivotal in drug discovery due to their presence in several blockbuster drugs with a range of therapeutic properties .
Methods of Application
Recent advances in synthetic methods, particularly C–H functionalization, have expanded the structural diversity of piperazines, enhancing their pharmacological profiles .
Results
The functionalization techniques have led to the development of new piperazine-containing drugs with improved water solubility, bioavailability, and receptor interaction capabilities .
Organic Chemistry: Synthesis of Piperazines
Summary of Application
The synthesis of piperazines, including the targeted compound, is crucial in organic chemistry for creating a variety of pharmacologically active agents .
Methods of Application
Innovative synthetic methods, such as C–H functionalization, have been employed to achieve functionalized piperazines, broadening their applications in medicinal research .
Results
These methods have allowed for the creation of piperazines with defined substitution patterns, which are essential for the development of new drugs .
Pharmacokinetics: Absorption Enhancement
Summary of Application
1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine is studied for its role in enhancing the absorption of pharmaceuticals, thereby improving their efficacy .
Methods of Application
Research involves examining the compound’s effect on drug absorption rates using in vitro and in vivo models to determine its impact on pharmacokinetics .
Results
The compound has shown potential in increasing the absorption of certain drugs, suggesting its use as an additive in drug formulations .
Neurochemistry: Neurotransmitter Modulation
Summary of Application
This compound is explored for its ability to modulate neurotransmitter activity, which could lead to new treatments for neurological disorders .
Methods of Application
Studies include assessing the compound’s interaction with neurotransmitter receptors and its effects on neuronal signaling pathways .
Results
Preliminary results indicate that the compound may influence neurotransmitter levels, offering a new avenue for therapeutic intervention .
Molecular Biology: Protein-Ligand Interactions
Summary of Application
The compound’s derivatives are used to study protein-ligand interactions, providing insights into molecular recognition and binding mechanisms .
Methods of Application
Techniques such as X-ray crystallography and molecular docking are used to analyze the binding affinity and specificity of the compound to various proteins .
Results
Findings have contributed to understanding how structural modifications of the compound affect its interaction with protein targets .
Computational Chemistry: Molecular Modeling
Summary of Application
In computational chemistry, the compound is used in molecular modeling to predict the behavior of new drug molecules and their interactions with biological targets .
Methods of Application
Advanced computational algorithms simulate the compound’s properties and interactions, aiding in the design of more effective drugs .
Results
Simulations have provided valuable data on the compound’s potential as a lead molecule in drug development, guiding further experimental research .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(17)15-8-6-14(7-9-15)11-4-3-5-12(16)10-11/h3-5,10,16H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCQRYRZTDOTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511536 | |
| Record name | Ethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine | |
CAS RN |
67915-01-9 | |
| Record name | Ethyl 4-(3-hydroxyphenyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10511536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)
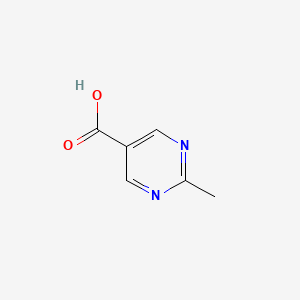

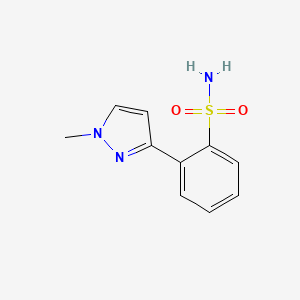
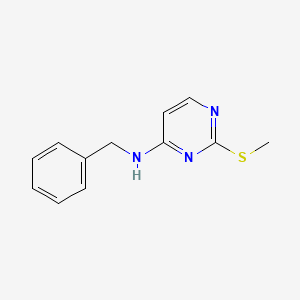

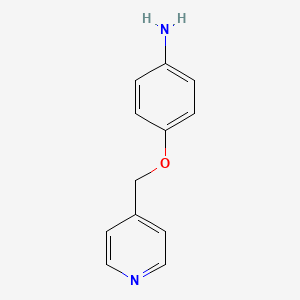
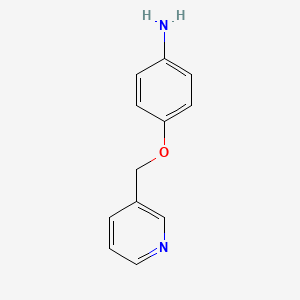
![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)

